

Spectroscopic Characterization of (S)-2-(benzyloxy)propan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: (S)-2-(benzyloxy)propan-1-ol

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This technical guide provides a detailed overview of the spectroscopic data for the chiral compound **(S)-2-(benzyloxy)propan-1-ol**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and a generalized workflow for spectroscopic analysis.

Molecular Structure and Properties

(S)-2-(benzyloxy)propan-1-ol is a chiral alcohol that serves as a valuable building block in stereoselective synthesis.^{[1][2]} Its molecular structure consists of a propan-1-ol backbone with a benzyloxy group at the second carbon, conferring chirality to the molecule.

Chemical Formula: $C_{10}H_{14}O_2$ ^{[1][2][3]}

Molecular Weight: 166.22 g/mol ^{[1][2][3]}

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data anticipated for **(S)-2-(benzyloxy)propan-1-ol**. It is important to note that publicly available, comprehensive datasets for this specific enantiomer are limited. Therefore, some of the data presented is based on closely related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (^1H) and carbon-13 (^{13}C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: Predicted ^1H NMR Data for **(S)-2-(benzyloxy)propan-1-ol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35	m	5H	Aromatic protons (C_6H_5)
~4.55	d	2H	$-\text{OCH}_2\text{-Ph}$
~3.70	m	1H	$-\text{CH}(\text{O})-$
~3.55	dd	2H	$-\text{CH}_2\text{OH}$
~2.20	s (broad)	1H	$-\text{OH}$
~1.15	d	3H	$-\text{CH}_3$

Table 2: Predicted ^{13}C NMR Data for **(S)-2-(benzyloxy)propan-1-ol**

Chemical Shift (δ) ppm	Assignment
~138	Quaternary aromatic C
~128.5	Aromatic CH
~127.8	Aromatic CH
~78	$-\text{CH}(\text{O})-$
~71	$-\text{OCH}_2\text{-Ph}$
~66	$-\text{CH}_2\text{OH}$
~16	$-\text{CH}_3$

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for **(S)-2-(benzyloxy)propan-1-ol**

Wavenumber (cm ⁻¹)	Description	Functional Group
3400 (broad)	O-H stretch	Alcohol
3030	C-H stretch	Aromatic
2970, 2870	C-H stretch	Aliphatic
1495, 1450	C=C stretch	Aromatic ring
1100	C-O stretch	Ether and Alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data for **(S)-2-(benzyloxy)propan-1-ol**

m/z	Ion
166	[M] ⁺ (Molecular ion)
107	[C ₇ H ₇ O] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺
45	[C ₂ H ₅ O] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **(S)-2-(benzyloxy)propan-1-ol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 300 or 400 MHz NMR spectrometer. For ^1H NMR, a typical spectral width of 12 ppm is used with a relaxation delay of 1-2 seconds. For ^{13}C NMR, a spectral width of 220 ppm is common.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy

- **Sample Preparation:** A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The IR spectrum is recorded using an FTIR spectrometer, typically over a range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present.

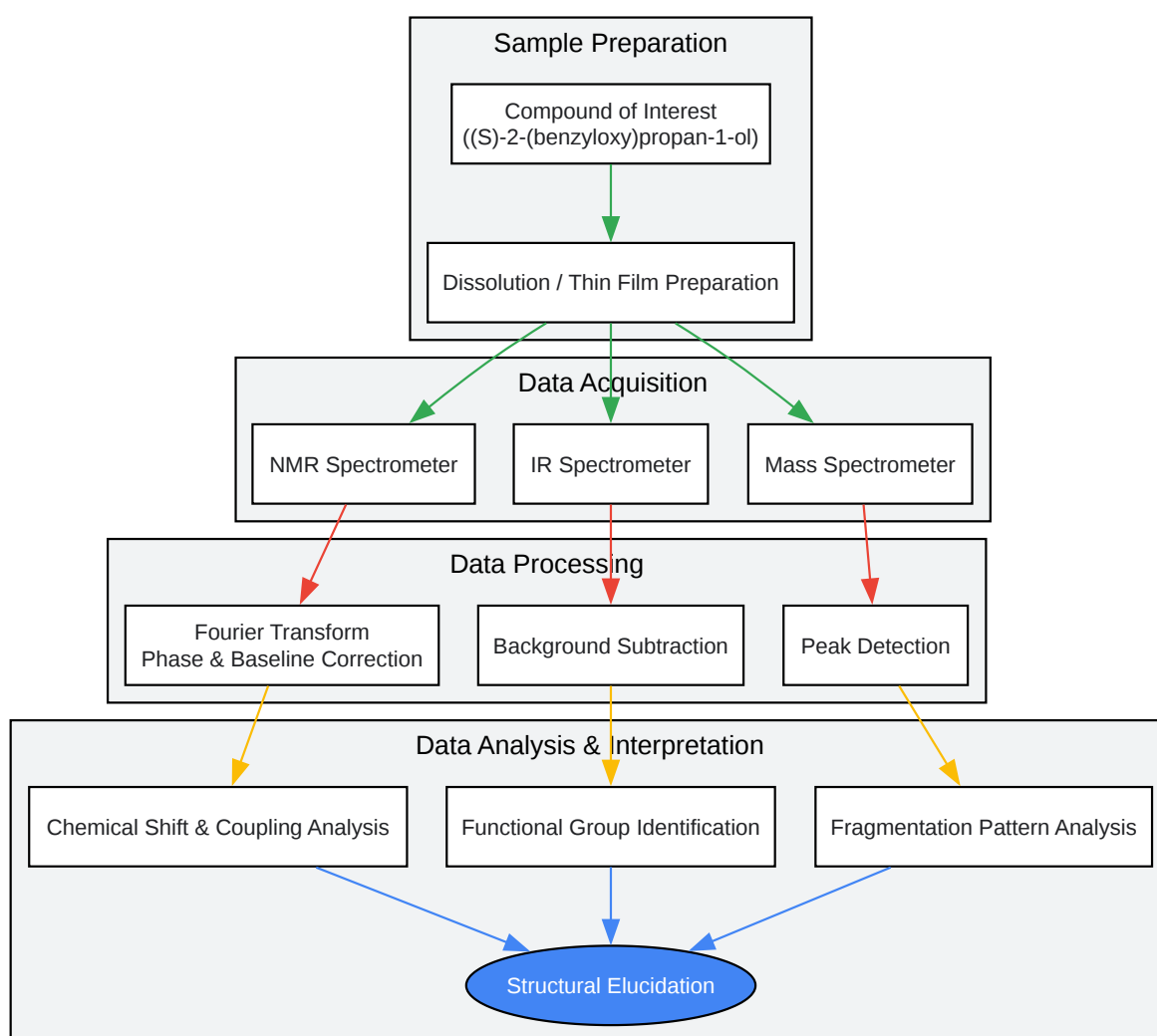
Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** Electron ionization (EI) is a common method for this type of molecule.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.[4][5][6]



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Caption: Generalized workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of **(S)-2-(benzyloxy)propan-1-ol**. For definitive structural confirmation, it is recommended to acquire and interpret the full set of spectroscopic data for an authentic sample.

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